1-Amino-2-(5-thiazolyl)propane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3 |
InChI Key |
RKEIXYIPLIJPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CN=CS1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving 1 Amino 2 5 Thiazolyl Propane
Synthetic Strategies for the Thiazole (B1198619) Core
The formation of the thiazole ring, particularly with substitution at the 5-position, is a critical first step in the synthesis of the target compound. Various classical and modern cyclization methods are employed to construct this essential heterocyclic motif.
Hantzsch Thiazole Synthesis and its Variants for 5-Substituted Thiazoles
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. chemicalbook.com This method traditionally involves the condensation reaction between an α-haloketone and a thioamide. cutm.ac.inencyclopedia.pub The versatility of this reaction allows for the preparation of a wide array of substituted thiazoles. encyclopedia.pubbohrium.com In a relevant variant for the synthesis of 5-substituted thiazoles, an α-bromo-α-tetrafluoroethoxyacetophenone was reacted with thiobenzamide (B147508) to yield a 2,4-diphenyl-5-(1,1,2,2-tetrafluorethoxy)-thiazole, demonstrating the introduction of a substituent at the C5 position. analis.com.my
Modern iterations of the Hantzsch synthesis aim to improve safety and efficiency by avoiding the direct use of lachrymatory α-halocarbonyls. benthamdirect.com One such method involves the in situ generation of α-iodoketones from methyl aryl ketones and iodine, which then react with thiourea (B124793) in a one-pot synthesis catalyzed by Cu(II). benthamdirect.com This approach has been successfully applied to a range of methyl aryl ketones, confirming its functional group compatibility. benthamdirect.com Microreactor systems have also been employed to carry out Hantzsch reactions under heated, electro-osmotic flow control, often resulting in conversions similar to or greater than traditional batch syntheses. rsc.org
Table 1: Variants of the Hantzsch Thiazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| α-Haloketone, Thioamide | Base, Heat | Substituted Thiazole | cutm.ac.in |
| Methyl Aryl Ketone, Thiourea | Cu(II), Iodine, PEG-400 | 2-Aminothiazole (B372263) derivative | benthamdirect.com |
Alternative Cyclization Reactions for Thiazole Ring Formation
Beyond the Hantzsch synthesis, several other methods are available for constructing the thiazole nucleus, some of which are particularly adept at producing 2,5-disubstituted patterns.
The Gabriel synthesis is a notable alternative that produces 2,5-disubstituted thiazoles by reacting α-acylamino ketones with phosphorus pentasulfide. chemicalbook.comencyclopedia.pubanalis.com.my This method involves the cyclization and thionation of the precursor to form the desired thiazole ring. tandfonline.com
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.comnumberanalytics.com This reaction was instrumental in exploring the chemistry of 5-aminothiazoles, which were previously a relatively unknown class of compounds. wikipedia.org
More recent methodologies offer novel pathways. A metal-free, one-pot synthesis has been developed that transforms N-substituted α-amino acids into 2,5-disubstituted thiazoles using thionyl chloride and a base. nih.gov Another approach involves a sequential reaction starting from terminal alkynes, sulfonyl azides, and thionoesters, which proceeds through a rhodium(II)-catalyzed reaction to form the 2,5-disubstituted thiazole. researchgate.net Additionally, 5-arylthiazoles can be prepared from the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. organic-chemistry.org
Incorporation of the Aminoalkane Moiety
Attaching the 1-aminopropan-2-yl group to the thiazole ring requires a carefully planned sequence, often involving the stereoselective creation of the chiral center followed by a coupling or construction of the side chain.
Stereoselective Synthetic Approaches to Chiral Aminopropane Units
The chiral β-amino alcohol scaffold is a crucial component of many pharmaceutical compounds. westlake.edu.cn Its synthesis often relies on the stereoselective reduction of a ketone precursor. For a molecule like 1-amino-2-(5-thiazolyl)propane, a key intermediate would be 1-(5-thiazolyl)propan-2-one. The stereoselective reduction of the ketone to an amine, or reductive amination, is a key transformation.
Transaminases have been successfully used for the amination of prochiral ketones, such as 2-acetylthiazole (B1664039), to produce optically pure (S)- or (R)-amines with high enantiomeric excess. researchgate.net Asymmetric transfer hydrogenation, for instance using ruthenium catalysts, is another powerful technique for the enantioselective reduction of unprotected α-ketoamines to furnish chiral 1,2-amino alcohols. nih.gov A general method for preparing chiral 1-amino-2-propanol involves the ring-opening of chiral epoxypropane with trifluoroacetamide, followed by hydrolysis, offering a simplified process with high purity and yield. patsnap.com
Aldol condensation reactions between the lithium enolate of 2-acetylthiazole and chiral aldehydes have been shown to proceed with a high degree of diastereoselectivity, providing another route to establishing the desired stereocenters on the side chain. psu.eduresearchgate.net
Coupling Reactions for Attaching the Aminopropane Chain at Position 2 of the Thiazole Ring
The C2 position of the thiazole ring is the most electron-deficient and is susceptible to nucleophilic attack. chemicalbook.comencyclopedia.pubpharmaguideline.com This reactivity can be harnessed to install the propane (B168953) side chain. A common strategy involves the deprotonation of the C2 proton using a strong organolithium base, which generates a nucleophilic 2-lithiothiazole species. pharmaguideline.com This intermediate can then react with a suitable three-carbon electrophile, such as propylene (B89431) oxide, to form the carbon-carbon bond and introduce the backbone of the side chain. Subsequent chemical modifications would be required to convert the resulting alcohol into the target amine.
An alternative strategy involves the coupling of a pre-functionalized thiazole with the side chain. Palladium- or copper-catalyzed cross-coupling reactions are frequently used to functionalize halothiazoles. clockss.orgiupac.org For instance, a 2-halothiazole could be coupled with an organometallic reagent containing the aminopropane unit.
A plausible synthetic route could involve the synthesis of a ketone intermediate, such as 1-(thiazol-2-yl)propan-2-one. The synthesis of a similar structure, 1-(benzthiazol-2-ylthio)-propan-2-one, involves reacting a benzothiazole (B30560) derivative with appropriate thiols and carbonyl compounds. Once the ketone is formed, a reductive amination step can introduce the amine functionality.
Derivatization and Functionalization of this compound
Once synthesized, the parent compound offers multiple sites for further chemical modification, primarily at the primary amine and potentially at the C4 position of the thiazole ring.
The primary amine is a versatile functional handle. It can readily undergo acylation reactions with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or chloroformates to form amides. iu.edu It can also be derivatized with isothiocyanates, such as phenyl isothiocyanate, a reaction commonly used in peptide sequencing and HPLC analysis of amines. sigmaaldrich.com Other derivatization strategies include reactions with halogenated nitrobenzenes under basic conditions. google.com The amine can also be involved in condensation reactions with aldehydes to form Schiff bases or undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups. acs.org
The thiazole ring itself can be a site for further functionalization. While the C5 position is occupied, the C4 position could potentially undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. encyclopedia.pubpharmaguideline.com The C2 position is generally resistant to electrophilic attack but prone to nucleophilic substitution if a suitable leaving group is present. pharmaguideline.com Direct halogenation of thiazole ring systems can be achieved, providing handles for subsequent cross-coupling reactions. udayton.edu
Table 2: Potential Derivatization Reactions
| Reaction Site | Reagent/Reaction Type | Product Functional Group | Reference |
|---|---|---|---|
| Primary Amine | Acyl Halide / Anhydride | Amide | iu.edu |
| Primary Amine | Isothiocyanate | Thiourea | sigmaaldrich.com |
| Primary Amine | Aldehyde | Imine (Schiff Base) | clockss.org |
| Primary Amine | Nitrous Acid | Diazonium Salt | acs.org |
Modifications of the Amino Group
The primary amino group in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Common transformations include acylation, urea (B33335) and thiourea formation, and condensation reactions.
Acylation and Related Reactions: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form corresponding amides. For instance, reaction with 2-chloroacetamide (B119443) derivatives can yield N-(2-(5-thiazolyl)propyl)acetamide compounds. nih.gov This fundamental reaction serves as a cornerstone for building more complex molecular architectures.
Urea and Thiourea Formation: The synthesis of urea and thiourea derivatives represents another significant modification. Treatment of the amino group with isocyanates or isothiocyanates leads to the formation of the respective ureas and thioureas. For example, reaction with phenyl isothiocyanate would yield a thiourea derivative, a transformation used in the synthesis of various heterocyclic systems. nih.gov
Condensation Reactions and Schiff Bases: Condensation of the primary amine with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid. researchgate.net These Schiff bases are valuable intermediates themselves and can undergo further reactions, such as reduction to form stable secondary amines.
The following table summarizes various modifications of the amino group found in related aminothiazole structures.
| Modification Type | Reagent Example | Product Type | Reference |
| Acylation | 2-Chloroacetamide | Amide | nih.gov |
| Urea Formation | Isocyanates | Urea | nih.gov |
| Thiourea Formation | Phenyl isothiocyanate | Thiourea | nih.gov |
| Schiff Base Formation | Aromatic Aldehydes | Imine (Schiff Base) | researchgate.net |
| Hydrazone Formation | N/A (from a hydrazide precursor) | Hydrazone | nih.govnih.gov |
Transformations on the Propane Chain
The propane chain of this compound offers sites for chemical transformations, although these are less commonly explored compared to modifications of the amino or thiazole groups. Plausible reactions are based on fundamental principles of organic chemistry.
Oxidation and Reduction: The propane chain itself is relatively unreactive towards standard oxidation and reduction conditions. However, if substituents were present on the chain, such as a hydroxyl group, they could be oxidized to ketones or reduced. For a related compound, 3-(5-Amino- researchgate.netbepls.commdpi.comthiadiazol-2-ylsulfanyl)-propane-1,2-diol, oxidation reactions can lead to the formation of sulfoxides or sulfones.
Substitution Reactions: Halogenation of the propane chain, particularly at the carbon adjacent to the thiazole ring (alpha position), could potentially be achieved under radical conditions, though this might be complicated by reactions on the thiazole ring itself. Nucleophilic substitution reactions could then be performed on these halogenated intermediates.
Substituent Effects at Other Positions of the Thiazole Ring
The electronic properties of the thiazole ring can be modulated by introducing various substituents at the C2 and C4 positions, which in turn influences the reactivity and biological properties of the entire molecule.
The thiazole ring is a five-membered heteroaromatic ring that is considered electron-rich due to the presence of the sulfur and nitrogen atoms. medmedchem.com The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at positions C2 and C4 can significantly alter the electron density of the ring and the properties of the attached side chains.
Electron-Donating Groups (EDGs): Groups such as amino (-NH2) or alkyl (-R) groups at the C2 position increase the electron density of the thiazole ring. This can enhance the nucleophilicity of the ring atoms and affect the acidity of protons on adjacent atoms. For instance, the presence of a 2-amino group is a common feature in many biologically active thiazole derivatives. mdpi.com
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or carboxyl (-COOH) groups at positions C4 or C5 decrease the electron density of the ring. mdpi.com This can make the ring more susceptible to nucleophilic attack and influences the reactivity of substituents elsewhere on the ring. For example, a study on certain thiazole derivatives showed that a strong electron-withdrawing group (-NO2) at one position and a strong electron-donating group (-OH) at another resulted in significant antiproliferative effects. mdpi.com
The following table outlines the general effects of substituents on the thiazole ring's properties.
| Position | Substituent Type | Example | Effect on Ring | Reference |
| C2 | Electron-Donating | -NH2, -CH3 | Increases electron density | mdpi.comresearchgate.net |
| C4 | Electron-Withdrawing | -COOC2H5, -COCH3 | Decreases electron density, can enhance activity | mdpi.com |
| C4/C5 | Various | Phenyl, Pyridyl | Modulates biological activity based on electronics | mdpi.com |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methods. The synthesis of thiazole derivatives, including structures like this compound, has benefited significantly from these advancements. researchgate.netbohrium.com
Advanced Synthetic Methods:
Microwave-Assisted Synthesis: This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. bepls.commedmedchem.com The synthesis of 2-aminothiazole derivatives has been successfully achieved using microwave irradiation in one-pot reactions, sometimes even in the absence of a solvent. medmedchem.com
Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. This method has been applied to the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.commedmedchem.com
One-Pot, Multi-Component Reactions (MCRs): These reactions combine two or more starting materials in a single reaction vessel to form a complex product in one step, which improves efficiency and reduces waste. bepls.com
Green Chemistry Approaches:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a key principle of green chemistry. researchgate.netbepls.com The synthesis of 2-aminothiazole derivatives has been reported in aqueous media. medmedchem.com
Recyclable Catalysts: The development and use of heterogeneous or recyclable catalysts, such as silica-supported tungstosilisic acid, minimize waste and improve the economic feasibility of synthetic processes. bepls.com
Solvent-Free Reactions: Conducting reactions without a solvent, often facilitated by microwave or grinding techniques (mechanochemistry), represents an ideal green chemistry scenario by eliminating solvent waste entirely. researchgate.netbohrium.com
These modern techniques offer more sustainable and efficient routes for the synthesis of thiazole-containing compounds. mdpi.com
| Technique | Advantage | Application Example | Reference |
| Microwave Irradiation | Faster reaction, higher yield, cleaner product | One-pot synthesis of 2-aminothiazole derivatives | medmedchem.com |
| Ultrasonic Irradiation | Enhanced reaction rates | Synthesis of Hantzsch thiazole derivatives | bepls.commedmedchem.com |
| Green Solvents | Reduced environmental impact, safer | Synthesis of thiazoles in water | bepls.commedmedchem.com |
| Recyclable Catalysts | Minimized waste, cost-effective | Silica-supported catalysts for thiazole synthesis | bepls.com |
Structure Activity Relationship Sar Studies of 1 Amino 2 5 Thiazolyl Propane Derivatives
Foundational Principles of Structure-Activity Relationship in Chemical Biology
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. The principle posits that the activity of a compound is dependent on its physicochemical properties, which are dictated by its three-dimensional structure. These properties include hydrophobicity, electronic distribution, steric factors, and hydrogen bonding capacity. By systematically modifying the chemical structure of a lead compound, such as 1-Amino-2-(5-thiazolyl)propane, and observing the resulting changes in biological activity, researchers can identify the key molecular features, known as pharmacophores, that are essential for interaction with a biological target like a receptor or enzyme. This iterative process of synthesis and biological testing allows for the rational design of more effective and specific therapeutic agents.
Contribution of the Aminopropane Chain to Receptor Interactions and Biological Response
The aminopropane side chain is a critical component of the this compound scaffold, playing a pivotal role in anchoring the molecule to its biological target. This chain provides a flexible linker that allows the essential amino group to position itself optimally within a receptor's binding pocket.
The length and branching of the alkyl chain connecting the thiazole (B1198619) ring to the amino group are crucial determinants of biological activity. The three-carbon (propane) chain provides a specific spatial distance between the aromatic heterocycle and the basic amino group. Shortening the chain (e.g., to ethyl or methyl) or lengthening it (e.g., to butyl) can alter this spacing, potentially misaligning the key interacting groups with their counterparts on the receptor, leading to a decrease in binding affinity and efficacy.
Branching on the alkyl chain, for example, by introducing a methyl group on the carbon adjacent to the amino group, can also have a profound effect. Such branching can introduce steric hindrance, which may either be detrimental, by preventing access to the binding pocket, or beneficial, by locking the molecule into a more favorable, rigid conformation for binding. The optimal chain length and branching pattern are highly specific to the topology of the target receptor.
Table 1: Illustrative SAR of Alkyl Chain Modifications in Thiazole Derivatives
| Compound | Alkyl Chain (R) | Relative Activity (%) |
| A | -CH₂-CH₂-NH₂ (Ethylamine) | 65 |
| B | -CH₂-CH(CH₃)-NH₂ (Propylamine) | 100 |
| C | -CH₂-CH₂-CH₂-NH₂ (Propylamine) | 80 |
| D | -CH₂-CH₂-CH₂-CH₂-NH₂ (Butylamine) | 40 |
Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles.
The primary amino (-NH₂) group is often a key interaction point, capable of forming strong hydrogen bonds or ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor binding site. The basicity of this group, quantified by its pKa, is critical. The amino group needs to be protonated at physiological pH to form a positively charged ammonium (B1175870) ion (NH₃⁺), which can then engage in a strong electrostatic interaction with a negatively charged residue on the target protein.
Modifying the substitution pattern of the amino group from a primary amine to a secondary (R-NH-R') or tertiary (R-N(R')R'') amine significantly impacts both steric bulk and basicity. N-alkylation can alter the hydrogen-bonding pattern and introduce steric clashes. While secondary amines can still act as hydrogen bond donors, tertiary amines can only act as acceptors. Furthermore, alkyl substituents generally increase basicity, which could strengthen an ionic bond but might also affect other properties like cell permeability and selectivity. SAR studies on related compounds often show that mono-N-methylation can sometimes enhance activity, while larger alkyl groups or di-substitution are often detrimental.
Table 2: Illustrative SAR of Amino Group Modifications in 2-(5-Thiazolyl)propane Derivatives
| Compound | Amino Group (R) | pKa | Binding Affinity (Ki, nM) |
| 1 | -NH₂ (Primary) | 9.8 | 50 |
| 2 | -NH(CH₃) (Secondary) | 10.2 | 35 |
| 3 | -N(CH₃)₂ (Tertiary) | 10.5 | 150 |
| 4 | -NH(C₂H₅) (Secondary) | 10.3 | 90 |
Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles.
Stereochemical Determinants of Biological Activity
The carbon atom in the aminopropane chain to which the thiazole ring is attached is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Amino-2-(5-thiazolyl)propane and (S)-1-Amino-2-(5-thiazolyl)propane. Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other.
This difference in interaction can lead to one enantiomer (the eutomer) having significantly higher potency than the other (the distomer). The eutomer is able to achieve a more precise three-point attachment or a better conformational fit within the chiral binding site, maximizing favorable interactions and minimizing unfavorable steric clashes. In many cases, the distomer may be completely inactive or could even interact with different targets, potentially leading to off-target effects. Therefore, the synthesis and testing of individual enantiomers are critical steps in the drug development process to identify the more active and potentially safer isomer. Studies on structurally related chiral thiazole derivatives have consistently demonstrated that biological activity is often confined to a single stereoisomer. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of this compound derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.
This process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, including:
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.
Steric descriptors: (e.g., molecular volume, surface area, Kier's shape indices) which describe the size and shape of the molecule.
Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.
Topological descriptors: (e.g., connectivity indices) which describe the atomic connectivity within the molecule.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., IC₅₀ or Ki values). A robust QSAR model can provide valuable insights into which properties are most important for activity and can be used to virtually screen new compound designs, prioritizing the synthesis of those with the highest predicted potency. researchgate.net
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. In the analysis of thiazole derivatives, a wide array of descriptors are employed to capture the topological, electronic, geometric, and physicochemical characteristics of the compounds. imist.ma
The process begins with the careful curation of a dataset of this compound derivatives with experimentally determined biological activities. The three-dimensional structures of these molecules are typically constructed and optimized using computational chemistry software. laccei.org Subsequently, a variety of molecular descriptors are calculated. These can be broadly categorized as follows:
Topological Descriptors: These describe the connectivity and branching of atoms within a molecule.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies (e.g., HOMO and LUMO energies). imist.ma
Geometric Descriptors: These relate to the three-dimensional shape and size of the molecule.
Physicochemical Descriptors: These include properties like molar refractivity (MR) and the logarithm of the partition coefficient (LogP), which are related to the molecule's bulk and hydrophobicity, respectively. imist.ma
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. Techniques such as principal component analysis (PCA) can be used to reduce the dimensionality of the descriptor space and identify the most influential variables. imist.ma
For a series of thiazole derivatives studied as PIN1 inhibitors, descriptors such as molar refractivity (MR), LogP, the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological descriptor (J) were found to be significant. imist.ma
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Physicochemical | MR, LogP | Molecular volume/polarizability, Lipophilicity |
| Electronic | ELUMO | Electron accepting ability |
Development of Predictive Models for Biological Activity
Once a set of relevant descriptors has been identified, various statistical methods are employed to develop a mathematical model that correlates these descriptors with the observed biological activity. The goal is to create a model that can accurately predict the activity of new, untested compounds. laccei.org
Several machine learning and statistical techniques are commonly used to construct QSAR models for thiazole derivatives:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. imist.ma
Partial Least Squares (PLS): PLS is another linear regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. imist.ma
Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the structure of the human brain. They can capture complex relationships between molecular structure and activity. imist.ma
In a study on thiazole derivatives as PIN1 inhibitors, both MLR and ANN models were developed. The MLR model, using four descriptors (MR, LogP, ELUMO, and J), showed satisfactory performance. imist.ma However, the ANN model demonstrated even better predictive power, highlighting the potential for non-linear relationships in the dataset. imist.ma
The development process involves splitting the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external data. laccei.org
Table 2: Comparison of QSAR Models for Thiazole Derivatives as PIN1 Inhibitors
| Model | Statistical Parameters |
|---|---|
| MLR | R² = 0.76, MSE = 0.039, R²cv = 0.63, R²test = 0.78 |
| ANN | R² = 0.98, R²cv = 0.99, R²test = 0.98, MSE = 0.013 |
Data from a study on thiazole derivatives as PIN1 inhibitors. imist.ma
Validation of QSAR Models and Identification of Pharmacophore Features
The validation of a QSAR model is a crucial step to ensure its robustness and predictive power. nih.gov Validation is performed both internally and externally.
Internal validation techniques, such as cross-validation (often leave-one-out, LOO-CV), assess the stability and predictive ability of the model within the training set. imist.ma A high cross-validation coefficient (Q² or R²cv) indicates a robust model. imist.ma
External validation involves using the model to predict the biological activity of compounds in the test set, which were not used in model development. imist.ma The predictive ability of the model is assessed by statistical parameters such as the squared correlation coefficient for the test set (R²test). imist.ma A Williams plot can be used to visualize the applicability domain of the model and to identify outliers. imist.ma
Once a validated QSAR model is established, it can be used to identify key pharmacophore features . A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. The descriptors that are found to be most influential in the QSAR model provide clues to these features. For instance, the importance of LogP suggests that hydrophobicity is a key factor, while the significance of electronic descriptors points to the importance of specific electronic interactions with the biological target. imist.manih.gov
In studies of 2-aminothiazole (B372263) derivatives, the thiazole ring itself is often considered a key pharmacophoric element. acs.org The substituents on the thiazole ring can then be modified to optimize interactions with the target, guided by the insights from the QSAR model. nih.gov For example, 3D-QSAR studies on triazole-thiazole hybrids identified the necessity of these heterocyclic scaffolds for potent COX-2 inhibitory activity, with contour maps indicating favorable regions for hydrogen bond donors and hydrophobic groups. nih.gov
By understanding the key structural requirements for activity, medicinal chemists can rationally design new this compound derivatives with improved potency and selectivity. excli.de
Mechanistic Investigations of Biological Activities of 1 Amino 2 5 Thiazolyl Propane Analogues
Exploration of Antimicrobial Mechanisms of Action
The antimicrobial properties of thiazole-containing compounds are well-documented, with research pointing to several distinct mechanisms of action against both bacteria and fungi. nih.govnih.govmdpi.com
A primary mechanism for the antibacterial activity of thiazole (B1198619) analogues is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govu-szeged.hu These enzymes are essential for bacterial survival as they control DNA topology, replication, and repair. als-journal.com DNA gyrase, composed of GyrA and GyrB subunits, is a particularly attractive target because it is found in bacteria but not in humans. nih.govnih.gov
Several studies have identified aminobenzothiazole-based derivatives as potent inhibitors of the GyrB subunit, which contains the ATP-binding site. nih.gov By competing with ATP for binding, these inhibitors effectively shut down the enzyme's function of introducing negative supercoils into DNA. nih.govu-szeged.hu This inhibition leads to a bactericidal effect. als-journal.com Research has led to the development of optimized generations of these inhibitors with potent, nanomolar-range activity against DNA gyrase from pathogens like Escherichia coli and Staphylococcus aureus. u-szeged.hu
| Compound Class | Target Enzyme | Target Subunit | Mechanism | Reported Activity |
|---|---|---|---|---|
| 2-Aminobenzothiazole derivatives | DNA Gyrase | GyrB | ATP-competitive inhibition | Active against ESKAPE pathogens. nih.gov |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives | DNA Gyrase & Topoisomerase IV | GyrB / ParE | ATP-competitive inhibition | IC50 values in the nanomolar range against S. aureus and E. coli enzymes. u-szeged.hu |
| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA Gyrase | Not specified | Inhibition of supercoiling | Potent inhibitory activity, some exceeding that of ciprofloxacin. als-journal.com |
The antifungal activity of thiazole-containing compounds, often as part of an azole structure, is primarily mediated through the disruption of the fungal cell membrane. nih.gov The key target is the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol. researchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
By inhibiting lanosterol 14α-demethylase, these compounds prevent the formation of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the cell membrane. nih.govresearchgate.net This disruption ultimately inhibits fungal growth and can lead to cell death. Docking studies have confirmed that thiazolyl-triazole Schiff bases exhibit good binding affinity within the active site of lanosterol 14α-demethylase from Saccharomyces cerevisiae, providing a molecular basis for their antifungal action. researchgate.net
Analysis of Anticancer Mechanisms
Thiazole derivatives have demonstrated significant potential as anticancer agents, operating through mechanisms that modulate fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis). nih.govmdpi.com
A key anticancer mechanism of aminothiazole analogues is the induction of apoptosis in cancer cells. Studies on 2-amino-5-benzylthiazole derivatives in human leukemia cells have shown that these compounds can trigger the apoptotic cascade. ukrbiochemjournal.org This is achieved by activating key executioner proteins like caspase-3 and inducing the cleavage of poly(ADP-ribose) polymerase 1 (PARP1). ukrbiochemjournal.org
Furthermore, these compounds modulate the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. They have been shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bim. ukrbiochemjournal.org This shift in balance promotes the release of mitochondrial factors like endonuclease G, leading to DNA fragmentation and cell death. ukrbiochemjournal.org Other related compounds, such as 5-ene-2-arylaminothiazol-4(5H)-ones, have been shown to induce apoptosis in breast cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, accompanied by an increase in reactive oxygen species (ROS). mdpi.com Additionally, certain heterocyclic aminoparthenolide derivatives have been found to directly influence the cell cycle by promoting G2-M progression. nih.gov
| Compound Type | Cancer Cell Line | Observed Effect | Molecular Marker |
|---|---|---|---|
| 2-amino-5-benzylthiazole derivatives | Human leukemia | Apoptosis induction | Caspase-3 cleavage, PARP1 cleavage, decreased Bcl-2, increased Bim. ukrbiochemjournal.org |
| 5-ene-2-arylaminothiazol-4(5H)-ones | MCF-7 (Breast cancer) | Apoptosis induction | Activation of caspases 7, 8, 9, 10; increased ROS generation. mdpi.com |
| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | HCT116 (Colon), MDA-MB-231 (Breast) | Anti-proliferative activity | Proposed inhibition of PI-PLC. mdpi.com |
The 2-aminothiazole (B372263) core structure is recognized as a potent "kinase inhibitor template." nih.govcapes.gov.br Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.
Derivatives of 2-aminothiazole form the basis of clinically important kinase inhibitors, such as Dasatinib, which is a pan-Src family kinase inhibitor also targeting Abl kinase. nih.govresearchgate.netdrugbank.com These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling pathways that drive tumor growth and proliferation. nih.gov Research has expanded to show that thiazole-based compounds can inhibit a wide range of kinases, including casein kinase II (CK2), epidermal growth factor receptor (EGFR), and kinases within the PI3K/mTOR pathway, demonstrating the versatility of this chemical scaffold in developing targeted cancer therapies. nih.gov
Studies on Anti-inflammatory and Immunomodulatory Effects
Beyond their antimicrobial and anticancer activities, thiazole derivatives have been investigated for their ability to modulate inflammatory and immune responses. Chronic inflammation is an underlying factor in many diseases, and targeting inflammatory pathways is a key therapeutic strategy.
Research has shown that certain thiazolyl derivatives can exert significant anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS). nih.gov iNOS produces large amounts of nitric oxide (NO), a key mediator in the inflammatory process. Virtual screening and in vivo studies have demonstrated that these compounds can bind to the active site of iNOS, reducing NO synthesis and thereby lowering the acute phase inflammatory response and associated oxidative stress. nih.gov
Furthermore, specific 2-aminothiazole analogues have demonstrated immunomodulatory activity in animal models. One such compound was shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in a mouse model of acute inflammation and proved effective in a chronic rat model of adjuvant arthritis, indicating a potent ability to suppress pathological immune responses. nih.govcapes.gov.br
Regulation of Pro-inflammatory Cytokine Production
Chronic inflammation is linked to various diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. researchgate.net Thiazole derivatives, as a class, have demonstrated significant potential in regulating the production of pro-inflammatory cytokines.
Research on various analogues has shown that these compounds can effectively inhibit the release of key inflammatory mediators. For instance, a study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that they could suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. rsc.org Similarly, two other thiazole compounds, CX-32 and CX-35, were shown to block the production of prostaglandins, key mediators of inflammation, in LPS-stimulated RAW 264.7 cells. nih.gov
The mechanism underlying this anti-inflammatory action often involves the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net The compounds CX-32 and CX-35, for example, reduced prostaglandin (B15479496) E2 (PGE2) production to levels comparable to the selective COX-2 inhibitor NS 398, suggesting a mechanism involving specific COX-2 inhibition without affecting the protein's expression levels. nih.gov The anti-inflammatory effects of thiazole derivatives are also linked to the modulation of downstream signaling pathways, including JAK-STAT, MAPK, and NF-κB, which are critical in the inflammatory response. researchgate.net
| Compound/Derivative Class | Model System | Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-stimulated RAW264.7 cells | Inhibited production of NO, IL-6, TNF-α | Not specified | rsc.org |
| CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) | LPS-stimulated RAW 264.7 cells | Inhibited PGE2 production | Specific COX-2 inhibition | nih.gov |
| CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) | LPS-stimulated RAW 264.7 cells | Inhibited PGE2 production | Specific COX-2 inhibition | nih.gov |
| Thiazole-based compounds | General | Inhibition of IL-17 | Antagonism of the IL-17 receptor | nih.gov |
Interaction with Immune Receptors and Signaling Cascades
Beyond the regulation of cytokines, certain thiazole analogues act as direct immunomodulators, influencing the function of various immune cells. nih.govdrugbank.com These compounds can restore depressed immune functions and enhance both cell-mediated and humoral immunity.
A notable example is tiprotimod (B1197315), a synthetic thiazole derivative, which has been identified as a potent immunopotentiator. nih.gov In animal models, tiprotimod stimulated macrophage activity in a dose-dependent manner, enhanced delayed-type hypersensitivity (DTH) responses, and boosted the humoral immune response to various antigens. nih.gov Another well-known immunomodulator is levamisole, an imidazothiazole derivative. drugbank.com Its mechanism involves restoring depressed immune function rather than stimulating it to above-normal levels. drugbank.com Levamisole enhances T-cell activation and proliferation and potentiates the function of monocytes and macrophages, including phagocytosis and chemotaxis. drugbank.com
The signaling pathways involved in these immunomodulatory effects are complex. For instance, the anti-inflammatory activity observed in LPS-stimulated macrophage models is tied to the activation of nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical for the expression of pro-inflammatory genes. researchgate.net By interacting with components of these cascades, thiazole analogues can exert precise control over immune responses.
Investigation of Other Relevant Pharmacological Activities
Anticonvulsant Mechanisms (e.g., modulation of neurotransmitter systems)
Derivatives containing the thiazole nucleus have emerged as a promising class of anticonvulsant agents. biointerfaceresearch.com Their efficacy has been demonstrated in various preclinical models of seizures, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. mdpi.comnih.gov
The anticonvulsant activity of thiazole derivatives is often attributed to their ability to modulate inhibitory and excitatory neurotransmitter systems. biointerfaceresearch.commdpi.com The PTZ-induced seizure model, for example, is based on the suppressive effect of PTZ on GABA receptors, which reduces the inhibitory tone of gamma-aminobutyric acid (GABA) in the central nervous system. mdpi.com The effectiveness of thiazole compounds in this model suggests they may enhance GABAergic transmission. biointerfaceresearch.commdpi.com Docking studies with some thiazolidin-4-one substituted thiazole derivatives have shown a noteworthy binding affinity towards γ-aminobutyrate aminotransferase (GABA-AT), an enzyme involved in GABA metabolism. biointerfaceresearch.com Additionally, some studies on related azole compounds suggest that modulation of sodium channels may also be involved in their mechanism of action. nih.gov
| Compound/Derivative Class | Animal Model | Activity Noted | Potential Mechanism | Reference |
|---|---|---|---|---|
| Thiazole-bearing 4-Thiazolidinones | PTZ-induced seizures | Protection from seizures | Suppression of PTZ's effect on GABA-receptors | mdpi.com |
| Thiazolidin-4-one substituted Thiazoles | PTZ-induced seizures | Protection from seizures | Binding affinity towards GABA-AT | biointerfaceresearch.com |
| 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles | PTZ-induced seizures | Significant anticonvulsant activity (ED50 ≤ 20 mg/kg for active compounds) | Not specified, potential MAO inhibition suggested | tandfonline.com |
| Aryl amino/amino-aryl-imino-Δ2-1,2,4-thiadiazoles | MES and scPTZ models | Protection from MES seizures; some active in scPTZ | Not specified | nih.gov |
Antioxidant Pathways and Free Radical Scavenging
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Thiazole derivatives have been widely investigated for their antioxidant properties. mdpi.comresearchgate.netnih.gov
The antioxidant capacity of these compounds is often enhanced by the inclusion of specific functional groups, such as phenolic fragments. mdpi.com Catechol moieties (ortho-dihydroxy phenols) are particularly effective at increasing antioxidant activity. nih.gov The hydrazinyl-thiazole scaffold itself has also been reported to possess inherent antioxidant properties. nih.gov The mechanisms by which these compounds exert their effects include direct scavenging of free radicals, such as nitric oxide and hydrogen peroxide, and the inhibition of lipid peroxidation. researchgate.net The efficacy of new thiazole derivatives is often compared to standard antioxidants like ascorbic acid in various in vitro assays. researchgate.net
Neuroprotective Effects and Associated Molecular Pathways
The neuroprotective effects of thiazole derivatives are closely linked to their antioxidant and anti-inflammatory activities. mdpi.comjelsciences.com Since oxidative stress and neuroinflammation are key contributors to the progression of neurodegenerative diseases, compounds that can mitigate these processes are of significant therapeutic interest. jelsciences.com
Studies have shown that thiazolidine (B150603) derivatives, which are structurally related to thiazoles, can offer neuroprotection. jelsciences.com They are thought to act by reducing the production of inflammatory markers and ROS, which play a major role in the neuronal damage that leads to conditions like memory impairment. jelsciences.com Phenolic thiazoles have been specifically highlighted as potential orally-active neuroprotective agents, underscoring the importance of the antioxidant phenol (B47542) moiety in conferring this activity. mdpi.com By targeting the molecular pathways that lead to oxidative damage and inflammation in the central nervous system, thiazole analogues represent a promising avenue for the development of treatments for neurodegenerative disorders.
Computational Chemistry and Molecular Modeling Applications for 1 Amino 2 5 Thiazolyl Propane
Molecular Mechanics and Quantum Chemical Calculations (e.g., DFT for electronic structure and reactivity)
Molecular mechanics and quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Amino-2-(5-thiazolyl)propane. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, providing insights into molecular orbitals, charge distribution, and chemical reactivity. mdpi.commdpi.com
DFT calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com Such studies on related 2-aminothiazole (B372263) derivatives have been used to rationalize their antioxidative potential and to model their spectroscopic profiles. mdpi.comresearchgate.net For this compound, these calculations would elucidate regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its metabolic pathways and potential interactions with biological targets. curtin.edu.au
Table 1: Quantum Chemical Parameters Calculable for this compound
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. mdpi.com |
| Electron Density | Distribution of electrons around the molecule. | Identifies nucleophilic and electrophilic sites. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of the molecule's charge distribution. | Predicts sites for intermolecular interactions. researchgate.net |
Conformational Analysis and Dynamic Simulations
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable low-energy arrangements of its atoms. This is crucial as the molecule's propane (B168953) chain and the thiazole (B1198619) ring have rotational freedom, leading to various possible shapes.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing a dynamic picture of its flexibility and preferred shapes in different environments, such as in aqueous solution. nih.gov These simulations track the movements of atoms and can reveal how the molecule might change its shape upon approaching a biological target. nih.gov Studies on similar peptide mimics have shown that computational analysis can reveal predominant turn geometries, which are important for biological recognition. nih.gov Understanding the intrinsic conformational preferences of the aminopropane side chain and its orientation relative to the thiazole ring is essential for predicting how it will fit into a protein's binding site. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking is used to place the molecule into the binding site of a target protein and to estimate the strength of the interaction. asianpubs.orgasianpubs.org
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, which is often obtained from databases like the Protein Data Bank (PDB). asianpubs.org Software like AutoDock is then used to explore possible binding poses and score them based on factors like intermolecular forces. asianpubs.org Numerous studies on thiazole derivatives have utilized molecular docking to investigate their potential as inhibitors for various enzymes, such as oxidoreductase or tubulin. nih.govasianpubs.orgasianpubs.org The binding affinity, often expressed in kcal/mol, provides an estimate of how tightly the ligand binds to the target. asianpubs.org
A primary goal of molecular docking is to accurately predict the binding mode and affinity of a ligand for its target protein. nih.gov The binding mode refers to the specific orientation and conformation of the ligand within the protein's active site. researchgate.net Docking algorithms generate multiple possible binding modes, which are then ranked by a scoring function to predict the most likely and stable interaction. nih.govresearchgate.net
The predicted binding affinity is a numerical score that estimates the strength of the ligand-protein interaction. For example, docking studies on 2-aminothiazole derivatives against oxidoreductase enzymes have shown binding affinities ranging from -3.62 to -6.64 kcal/mol. asianpubs.org These predicted affinities are crucial for prioritizing compounds in drug discovery, as a higher binding affinity often correlates with greater biological potency. nih.gov However, it is important to note that these predictions are theoretical and require experimental validation. nih.gov
Table 2: Example of a Molecular Docking Results Summary
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Target 1 (e.g., Kinase) | -7.5 | TYR-123, LYS-45, ASP-184 | Hydrogen Bond, Hydrophobic |
| Example Target 2 (e.g., GPCR) | -6.8 | PHE-256, TRP-98, SER-150 | Pi-Stacking, Hydrogen Bond |
Beyond predicting affinity, molecular docking and subsequent analysis can identify the specific amino acid residues within the protein's binding pocket that are crucial for the interaction. researchgate.netamanote.com Visualizing the docked complex allows researchers to see which residues form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand. researchgate.netmdpi.com
For instance, studies on other ligands have identified key residues like histidine, arginine, and tyrosine as being frequently involved in forming hydrogen bonds with ligands. researchgate.netnih.gov Site-directed mutagenesis studies, sometimes guided by computational predictions, can then be used to experimentally confirm the importance of these residues. nih.gov Identifying these key interactions is vital for understanding the mechanism of action and for designing more potent and selective analogs of this compound. researchgate.netmdpi.com
Cheminformatics and Virtual Screening Methodologies
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key application of cheminformatics where large libraries of virtual compounds are computationally screened against a target protein to identify potential hits. mdpi.com
If this compound were identified as a hit, its structure could be used as a starting point for a virtual screening campaign. In a ligand-based approach, a pharmacophore model could be built based on the key chemical features of this compound responsible for its activity. mdpi.commdpi.com This model would then be used to search databases for other molecules that share these features. In a structure-based approach, the docked pose of this compound would be used to understand the required shape and interactions within the binding site, and a library of compounds would be docked into the same site to find others that fit well. mdpi.com
Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Research
For a compound to be a successful drug, it must not only bind to its target but also possess favorable ADME properties. researchgate.net Computational models are now widely used to predict these properties early in the drug discovery process, helping to avoid late-stage failures. nih.govresearchgate.net
Various software tools can predict parameters for this compound based on its structure. These predictions include its potential for oral absorption (e.g., Caco-2 permeability), its ability to cross the blood-brain barrier, its likely metabolic pathways (e.g., sites of metabolism by cytochrome P450 enzymes), and its potential for toxicity. researchgate.netplos.org For example, in silico studies on 2-aminothiazole derivatives have predicted high protein binding and low skin permeability. asianpubs.orgresearchgate.net These predictions, while not definitive, are invaluable for guiding the chemical modification of the lead compound to improve its drug-like properties. nih.gov
Table 3: Commonly Predicted ADME Properties
| Property | Description | Desired Outcome for a Drug Candidate |
|---|---|---|
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | High |
| Caco-2 Permeability | An in vitro model for intestinal absorption. | High |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can enter the central nervous system. | Varies depending on the therapeutic target. |
| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes, which can lead to drug-drug interactions. | Low |
| Hepatotoxicity | Predicts the potential to cause liver damage. | Low |
| Plasma Protein Binding | Predicts the extent to which the compound binds to proteins in the blood. | Moderate (highly variable depending on the drug) |
Preclinical Evaluation of 1 Amino 2 5 Thiazolyl Propane Analogues in in Vitro and Non Human in Vivo Models
Development and Optimization of Biological Activity Assays
The initial phase of preclinical evaluation for 1-Amino-2-(5-thiazolyl)propane analogues involves the development and optimization of robust and reproducible biological activity assays. These assays are fundamental for the preliminary screening and characterization of the synthesized compounds.
Standard protocols for antimicrobial susceptibility testing, such as the broth microdilution method, are adapted and optimized for this specific class of compounds. nih.govmdpi.com This includes determining the optimal inoculum size, incubation time, and appropriate growth media for the selected bacterial and fungal strains. Similarly, for anticancer activity screening, colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are optimized for the specific cancer cell lines being investigated. mdpi.comabcam.com Key parameters that are fine-tuned include cell seeding density, compound concentration ranges, and incubation periods to ensure reliable and consistent results. researchgate.net
For instance, in the MTT assay, the ideal cell number is determined to ensure logarithmic growth throughout the experiment, and the concentration of the MTT reagent and the solubilization agent are optimized to maximize the signal-to-noise ratio. mdpi.comabcam.com These optimization steps are crucial for generating accurate and reproducible data for structure-activity relationship (SAR) studies.
Antimicrobial Efficacy Assessment in Microbial Cultures
The antimicrobial potential of this compound analogues is systematically evaluated against a panel of clinically relevant microbial strains. This assessment is crucial for identifying compounds with potential for further development as antimicrobial agents. The primary method used for determining antimicrobial efficacy is the broth microdilution assay, which provides quantitative data in the form of Minimum Inhibitory Concentration (MIC) values. nih.govmdpi.com
A representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal pathogens (e.g., Candida albicans) are used for this screening. nih.gov The results of these assays allow for the identification of analogues with broad-spectrum activity or selective toxicity towards specific pathogens.
Interactive Table:
| Compound ID | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) |
|---|---|---|---|
| ATP-Analog 1 | 16 | 64 | >128 |
| ATP-Analog 2 | 8 | 32 | 64 |
| ATP-Analog 3 | >128 | >128 | >128 |
The data generated from these antimicrobial assays are instrumental in establishing preliminary structure-activity relationships, guiding the synthesis of more potent analogues.
Anticancer Activity Screening in Cell Lines and Organoid Models
A critical aspect of the preclinical evaluation of this compound analogues is the assessment of their potential anticancer activity. This is primarily conducted through in vitro cytotoxicity screening against a panel of human cancer cell lines. nih.gov
The MTT assay is a widely used method for this purpose, providing a measure of the compound's ability to inhibit cell proliferation. mdpi.comabcam.com The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of the cancer cells by 50%. nih.govresearchgate.net A diverse panel of cell lines representing different cancer types, such as breast (e.g., MCF-7), lung (e.g., A549), and colon (e.g., HCT116) cancer, is utilized to assess the spectrum of activity and potential selectivity of the analogues. nih.govnih.gov
Interactive Table:
| Compound ID | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HCT116 (IC50 in µM) |
|---|---|---|---|
| ATP-Analog 1 | 25.5 | 45.2 | 38.7 |
| ATP-Analog 2 | 10.2 | 18.9 | 15.4 |
| ATP-Analog 3 | >100 | >100 | >100 |
These in vitro screening results are essential for identifying lead compounds with potent and selective anticancer activity for further investigation.
Pharmacological Characterization in Relevant Animal Models (e.g., disease models without therapeutic claims)
Following promising in vitro results, selected this compound analogues are advanced to in vivo studies for pharmacological characterization. These studies are conducted in relevant animal models, typically rodents, to understand the compound's behavior in a whole organism. It is important to note that these initial in vivo studies are not designed to make therapeutic claims but rather to assess the compound's general pharmacological properties.
For instance, analogues that have demonstrated in vitro anti-inflammatory potential through assays targeting enzymes like cyclooxygenase (COX) may be evaluated in a carrageenan-induced paw edema model in rats. wisdomlib.orgnih.govnih.gov This model allows for the assessment of a compound's ability to reduce acute inflammation. Parameters such as paw volume are measured at different time points after compound administration and compared to a control group. wisdomlib.org
These in vivo pharmacological studies provide crucial information about the potential efficacy and mechanism of action of the analogues in a more complex biological system, guiding decisions for further development.
Future Research Directions and Translational Perspectives for 1 Amino 2 5 Thiazolyl Propane
Development of Targeted Delivery Strategies for Enhanced Specificity
Without foundational data on "1-Amino-2-(5-thiazolyl)propane," any discussion on these advanced topics would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research into the fundamental characteristics of this compound is necessary before future research directions can be meaningfully explored.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Amino-2-(5-thiazolyl)propane, and how do reaction conditions influence yield?
- Methodological Answer : Copper-mediated cross-linking reactions (e.g., using copper(I) acetate) with thioesters and stannylmethylcarbamates in THF at 50°C for 2 hours yield thiazole derivatives with high efficiency (88% yield). Purification via silica gel chromatography (20% ethyl acetate in hexanes) is critical for isolating the product .
- Key Parameters : Temperature control (50°C), stoichiometric ratios (1:2 for thioester:stannyl reagent), and solvent choice (THF) are pivotal. NMR (e.g., δ 7.39–7.28 ppm for aromatic protons) and HRMS validation ensure structural fidelity .
Q. How can spectroscopic techniques distinguish this compound from structurally similar thiazole derivatives?
- Methodological Answer : and NMR are essential for identifying aromatic protons (δ 6.84–7.39 ppm) and carbonyl carbons (δ 203.2 ppm). HRMS analysis (e.g., [M]+ calcd 313.1314) resolves mass discrepancies caused by substituents like methoxy or benzyl groups .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Avoid prolonged storage due to degradation risks. Use inert atmospheres (N) and low temperatures (4°C). Analogs like 2-aminothiazoles are sensitive to moisture and light, necessitating desiccants and amber vials .
Advanced Research Questions
Q. How do electronic effects of substituents on the thiazole ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the thiazole’s C-2 position, facilitating nucleophilic substitution. Computational modeling (DFT) predicts reaction sites, while Hammett constants correlate substituent effects with reaction rates .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Use standardized assays (e.g., MIC testing for antimycobacterial activity) and orthogonal validation (e.g., SPR binding studies). For example, discrepancies in IC values may arise from impurities; HPLC purity checks (>95%) and dose-response curve normalization are critical .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., (S)-BINOL) or asymmetric catalysis (e.g., Cu(I)-BOX complexes) enforce enantioselectivity. Polarimetry and chiral HPLC (e.g., Chiralpak IA column) confirm enantiomeric excess (>90%) .
Q. What computational tools predict the pharmacokinetic properties of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
